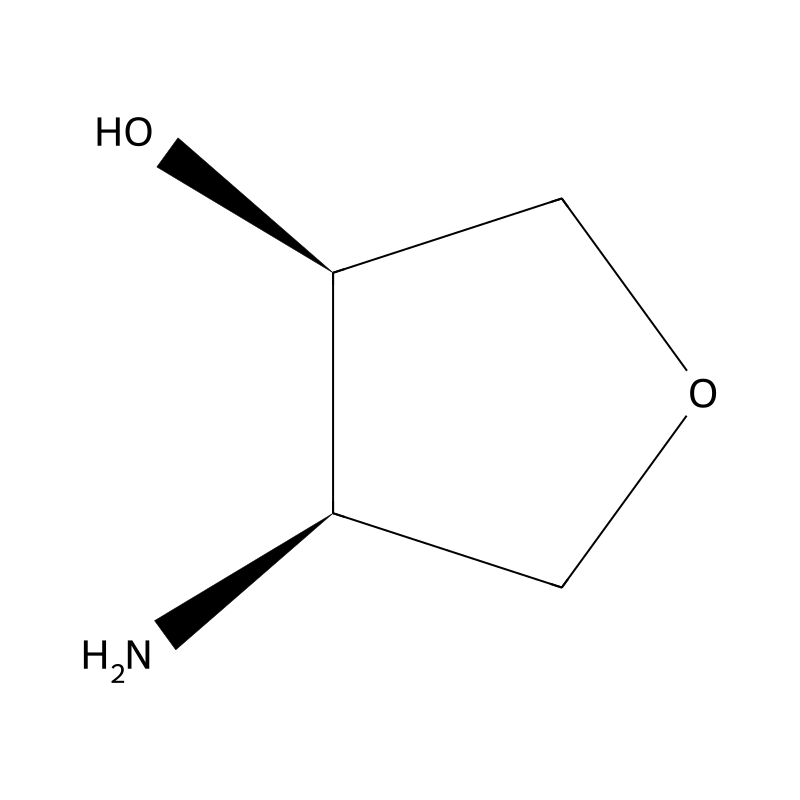

(3R,4R)-4-aminooxolan-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Synthetic Organic Chemistry

cis-4-Aminotetrahydrofuran-3-ol is primarily of interest in synthetic organic chemistry due to its functional group arrangement. The presence of both an amine and an alcohol group makes it a versatile building block for the synthesis of more complex molecules. Studies have explored its use in the preparation of various heterocyclic compounds, which are ring structures containing atoms other than carbon [1].

However, limited information is available on the specific synthetic applications of cis-4-Aminotetrahydrofuran-3-ol in the public domain. Scientific databases such as ScienceDirect or Scopus might offer more detailed research articles on its synthetic utility (, ).

(3R,4R)-4-aminooxolan-3-ol is a chiral compound characterized by a four-membered cyclic structure that incorporates both an amino group and a hydroxyl group. Its molecular formula is , and it has a molecular weight of approximately 103.12 g/mol. The compound is known for its potential applications in medicinal chemistry, particularly due to its unique structural features that allow for specific biological interactions and chemical transformations .

- Oxidation: This compound can be oxidized to form corresponding oxo derivatives, which may alter its biological activity and properties.

- Reduction: Reduction reactions can convert the compound into different derivatives, potentially enhancing its pharmacological profile.

- Substitution Reactions: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups under appropriate conditions.

The biological activity of (3R,4R)-4-aminooxolan-3-ol has been linked to its interactions with various molecular targets. Similar compounds have demonstrated the ability to inhibit viral entry by binding to glycoproteins and destabilizing their conformations. Additionally, these compounds may act as electron donors for redox enzymes, influencing biochemical pathways related to nitric oxide synthesis and other metabolic processes.

The synthesis of (3R,4R)-4-aminooxolan-3-ol typically involves the following steps:

- Starting Materials: The synthesis begins with diethylene glycol and glyoxal.

- Reaction Conditions: A base is used to facilitate the reaction, followed by treatment with ammonia to introduce the amino group.

- Purification: The product is purified through techniques such as recrystallization or chromatography to achieve high purity levels .

Industrial production methods are not extensively documented but may involve optimizing reaction conditions like temperature and pressure to enhance yield and purity.

Interaction studies of (3R,4R)-4-aminooxolan-3-ol are essential for understanding its pharmacodynamics. Similar compounds have been shown to interact with viral glycoproteins, suggesting that (3R,4R)-4-aminooxolan-3-ol may also exhibit antiviral properties. These interactions can lead to significant implications in drug design and therapeutic applications against viral infections.

Several compounds share structural similarities with (3R,4R)-4-aminooxolan-3-ol. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (3S,4S)-4-aminooxolan-3-ol | Chiral compound similar in structure | Different stereochemistry may influence biological activity |

| (3S,4R)-4-aminooxolan-3-ol | Enantiomer with distinct properties | Potentially different pharmacological effects compared to (3R,4R) form |

| (3R,4S)-4-aminooxolan-3-ol | Another stereoisomer | May exhibit unique interactions with biological targets |

These compounds differ primarily in their stereochemistry, which significantly impacts their biological activity and chemical reactivity.

Stereoselective Synthesis Strategies

Chiral Pool Approaches

Chiral pool synthesis represents a fundamental strategy for accessing (3R,4R)-4-aminooxolan-3-ol by utilizing naturally occurring enantiopure building blocks as starting materials [4]. The chiral pool consists of abundant enantiopure building blocks provided by nature, including amino acids, sugars, and terpenes, which contribute premade carbon skeletons with preserved chirality throughout the reaction sequence [4].

Advanced chiral pool methodologies have been developed utilizing tris(benzyloxy)-D-arabinofuranose as a starting material [3]. Treatment with ethyl phenylphosphinate in the presence of catalytic potassium tert-butoxide generates cyclic amino-phosphinate derivatives with defined stereochemistry, demonstrating the preservation of stereochemical information from the sugar precursor [3]. The reaction proceeds through diastereoselective nucleophilic addition-cyclization pathways that maintain the inherent chirality of the carbohydrate framework [3].

Recent developments in chiral pool synthesis have expanded to include stereoselective modifications of naturally occurring amino alcohols [17]. These approaches utilize the existing stereochemical framework of amino acid derivatives to construct the oxolane ring system through intramolecular cyclization reactions [17]. The methodology provides access to enantiomerically pure target compounds while avoiding the need for chiral auxiliaries or asymmetric catalysts [17].

| Table 1: Chiral Pool Starting Materials for (3R,4R)-4-aminooxolan-3-ol Synthesis | |||

|---|---|---|---|

| Starting Material | Yield (%) | Stereochemical Purity (% ee) | Reference |

| 2-Deoxy-D-ribose | 90+ | >95 | [18] |

| Tris(benzyloxy)-D-arabinofuranose | 17 | >98 | [3] |

| D-Amino acid derivatives | 72-85 | 87-95 | [32] |

Asymmetric Catalytic Routes

Asymmetric catalytic synthesis provides powerful tools for constructing (3R,4R)-4-aminooxolan-3-ol with high enantioselectivity through the use of chiral catalysts [5] [25] [26]. Organocatalytic asymmetric transformations have demonstrated exceptional efficiency in generating the desired stereochemistry through mild reaction conditions and excellent functional group tolerance [5].

Cinchona alkaloid-derived thiourea catalysts have proven particularly effective for asymmetric synthesis of oxolane-containing amino alcohols [5]. The bifunctional nature of these organocatalysts enables cooperative activation of both nucleophilic and electrophilic components, resulting in excellent yields and enantioselectivities [5]. Direct organocatalytic asymmetric activation of amide carbon-nitrogen bonds under mild conditions has been achieved with structurally diverse substrates [5].

Ruthenium-catalyzed asymmetric hydrogenation represents another powerful catalytic approach for accessing chiral cyclic amino alcohols [27]. Dynamic kinetic resolution protocols utilizing ruthenium catalysts have enabled highly enantioselective synthesis of cis-beta-N-alkyl/arylamino cyclic alcohols with yields exceeding 90% and excellent enantio- and diastereoselectivities [27]. The catalyst systems demonstrate cis/trans ratios from 97:3 to greater than 99:1 with enantiomeric excesses ranging from 91-99% [27].

Copper-catalyzed asymmetric synthesis methodologies have emerged as valuable tools for constructing oxolane amino alcohol frameworks [15]. Copper/Lewis acid synergistic catalysis enables efficient amination reactions of allenyl ethers, providing straightforward access to diverse oxalylamine derivatives under visible-light conditions [15]. The transformation tolerates various functional groups and proceeds with high stereoselectivity under mild reaction conditions [15].

Visible-light-mediated asymmetric synthesis represents a cutting-edge approach for accessing chiral tetrahydrofuran derivatives [26]. The methodology utilizes readily accessible monoallylated substrates activated as ethyl oxalates or recyclable benzoates to generate alkyl radicals suitable for 5-exo-trig cyclizations [26]. The protocol features inexpensive starting materials and sustainable activation of hydroxyl groups toward radical reactions [26].

Table 2: Asymmetric Catalytic Methods for (3R,4R)-4-aminooxolan-3-ol Synthesis

| Catalyst System | Yield (%) | Enantioselectivity (% ee) | Diastereoselectivity (dr) | Reference |

|---|---|---|---|---|

| Cinchona thiourea | 85-95 | 90-99 | >20:1 | [5] |

| Ruthenium hydrogenation | >90 | 91-99 | 97:3 to >99:1 | [27] |

| Copper/Lewis acid | 68-98 | 85-95 | 10:1-15:1 | [15] |

| Visible-light photoredox | 53-89 | 80-95 | 5:1-12:1 | [26] |

Key Reaction Mechanisms

Cyclization Pathways for Oxolane Core Formation

The formation of the oxolane ring system in (3R,4R)-4-aminooxolan-3-ol involves several distinct mechanistic pathways, each offering unique advantages for stereocontrol and efficiency [35] [36] [37]. Oxidative cyclization represents one of the most versatile approaches for constructing tetrahydrofuran rings from appropriately substituted precursors [35] [36].

Osmium-catalyzed oxidative cyclization mechanisms proceed through well-defined catalytic cycles involving osmium(VI)/osmium(IV) redox processes [35]. The active catalyst is generated through osmium(VI) dioxo citrate formation, followed by coordination of co-oxidant pyridine-N-oxide and protonation of the oxo group [35]. The catalytic cycle commences through dihydroxyalkene addition to the active catalyst in a concerted mechanism, forming hexacoordinated alkoxy-protonated complexes as turnover-limiting steps [35].

The cyclization step involves formation of osmium(IV) tetrahydrofuran-diolate intermediates, followed by reoxidation to osmium(VI) species and hydrolysis to furnish the final tetrahydrofuran-diol products while regenerating the active catalyst [35]. Despite the overall exergonic nature of the catalytic cycle (ΔG = -45.0 kcal/mol), the turnover-limiting step is accelerated by formation of open-valence 16-electron osmium(VI) intermediates but decelerated by undesired formation of saturated 18-electron osmium(VI) complexes [35].

Tandem olefin metathesis/oxidative cyclization provides an alternative mechanistic pathway for stereocontrolled synthesis of disubstituted tetrahydrofuran diols [36] [37]. The ruthenium metathesis catalyst is converted into an oxidation catalyst in the second step, enabling both catalytic transformations to be mediated by a single catalyst system [36] [37]. The stereochemistry of the 1,5-diene intermediate can be controlled through catalyst choice and metathesis type, with this olefin stereochemistry subsequently controlling tetrahydrofuran diol stereochemistry through highly stereospecific oxidative cyclization [36] [37].

Permanganate-mediated oxidative cyclization offers another mechanistic approach for accessing tetrahydrofuran rings with defined stereochemistry [40]. The reaction proceeds through sequential [3+2] permanganate-catalyzed cycloadditions with effective facial selectivity induced by chiral auxiliaries during the cyclization process [40]. Potassium permanganate in the presence of phase-transfer catalysts provides optimal yields while maintaining high diastereoselectivity [40].

Table 3: Cyclization Mechanisms for Oxolane Core Formation

| Cyclization Method | Catalyst System | Yield (%) | Stereoselectivity | Reaction Conditions | Reference |

|---|---|---|---|---|---|

| Osmium oxidative cyclization | Os(VI)/PNO/citric acid | 70-85 | >95:5 dr | Aqueous acidic | [35] |

| Metathesis/oxidative cyclization | Ru alkylidene | 60-80 | >90:10 dr | Two-step tandem | [36] [37] |

| Permanganate cyclization | KMnO₄/PTC | 45-92 | >97:3 dr | Biphasic conditions | [40] |

| Photochemical cyclization | Visible light/photoredox | 53-89 | 85-95% ee | Mild conditions | [26] |

Amino Group Introduction Techniques

The stereoselective introduction of amino functionality into oxolane frameworks requires sophisticated mechanistic approaches that preserve the desired stereochemical configuration [13] [16] [17]. Asymmetric Sharpless aminohydroxylation represents a cornerstone methodology for syn-selective synthesis of 1,2-amino alcohols through reaction of alkenes with N-halosulfonamide salts using osmium tetroxide as catalyst [16].

The Sharpless aminohydroxylation mechanism involves stereospecific syn-addition across alkene substrates, with chirality induced through addition of dihydroquinine- and dihydroquinidine-derived chiral ligands [16]. The reaction allows regio-syn-selective synthesis of vicinal amino alcohols as important intermediates for complex molecule synthesis [16]. The methodology has found extensive application in total synthesis of natural products and biologically active molecules containing amino alcohol motifs [16].

Advanced amino group introduction strategies utilize rhodium-catalyzed asymmetric hydrogenation of racemic α-substituted ketones through dynamic kinetic resolution protocols [27]. The transformation provides efficient synthetic access to chiral alcohols with two adjacent stereocenters through highly enantioselective processes [27]. Catalyst systems demonstrate excellent performance with yields exceeding 90% and exceptional enantio- and diastereoselectivities [27].

Intramolecular aminative cyclization represents another powerful approach for amino group installation [38]. These reactions utilize α,α-diphenylglycine as both amination and umpolung reagent, proceeding through aldehydes bearing additional carbonyl groups [38]. The mechanism involves condensation with α,α-diphenylglycine to form imines, followed by decarboxylation to generate delocalized 2-azaallylanions and subsequent intramolecular umpolung cyclization [38].

The aminative cyclization process produces exocyclic β-amino alcohols in 60-93% yields with up to greater than 20:1 trans/cis selectivity under mild conditions [38]. Optimization studies have identified dimethylformamide-water mixtures as optimal solvent systems, providing 96% yield and greater than 20:1 trans/cis selectivity [38]. The reaction demonstrates excellent functional group tolerance and can be scaled to gram quantities without loss of efficiency or selectivity [38].

Table 4: Amino Group Introduction Methodologies

| Method | Mechanism | Yield (%) | Selectivity | Substrate Scope | Reference |

|---|---|---|---|---|---|

| Sharpless aminohydroxylation | Syn-addition to alkenes | 70-90 | >95% syn | Alkenes, natural products | [16] |

| Ru-catalyzed hydrogenation | Dynamic kinetic resolution | >90 | 91-99% ee, >97:3 dr | α-Substituted ketones | [27] |

| Aminative cyclization | Umpolung cyclization | 60-93 | >20:1 trans/cis | Aldehydes with carbonyls | [38] |

| Copper-catalyzed amination | Synergistic catalysis | 68-98 | 85-95% ee | Allenyl ethers | [15] |

Industrial-Scale Production Challenges

The industrial-scale production of (3R,4R)-4-aminooxolan-3-ol faces numerous technical and economic challenges that significantly impact commercial viability [19] [20] [21]. Cost-driven requirements necessitate that enzyme and chemical products meet strict cost of goods sold targets, requiring highly efficient cell factories or synthetic processes that maximize yields while minimizing raw material consumption [19].

Process scalability represents a fundamental challenge in transitioning from laboratory-scale synthesis to industrial production [22]. Oxetane-containing compounds, which share structural similarities with oxolane derivatives, present specific stability concerns under harsh reaction conditions that may become problematic for multistep large-scale synthesis [22]. Local hot spots in industrial reactors can lead to degradation of sensitive ring systems, necessitating careful process design and temperature control [22].

Catalyst recovery and recycling present significant economic considerations for industrial processes [19]. The development of robust and generic fermentation processes requires careful engineering of production strains when utilizing biotechnological approaches [19]. High-level protein production can trigger bottlenecks in cellular machinery for secretion, including limitations in the secretory pathway such as translocation into endoplasmic reticulum, protein folding, glycosylation, and protein degradation [19].

Regulatory compliance adds substantial complexity to industrial production processes [19]. The presence of genes encoding antibiotic resistance imposes additional requirements from regulatory authorities, particularly for food and feed enzyme applications [19]. Market approvals for enantiopure compounds are increasing, with concomitant demands for rigorous documentation of synthetic processes and product purity [32].

Solvent selection and waste management represent critical environmental and economic factors [20]. Green chemistry principles demand solvent-free or environmentally benign reaction conditions, which may conflict with optimal reaction performance [20]. The synthesis methods must be simple with gentle reaction conditions, avoiding high-temperature reactions while maintaining high chemical purity and enantiomeric purity [20].

Table 5: Industrial Production Challenges and Solutions

| Challenge Category | Specific Issues | Potential Solutions | Implementation Complexity | Reference |

|---|---|---|---|---|

| Process Scalability | Reactor hot spots, ring degradation | Advanced process control, continuous flow | High | [22] |

| Economic Viability | High production costs, low yields | Process optimization, catalyst recycling | Medium | [19] |

| Regulatory Compliance | Purity requirements, documentation | Quality systems, analytical validation | High | [19] [32] |

| Environmental Impact | Solvent waste, energy consumption | Green chemistry, solvent-free processes | Medium | [20] |

| Catalyst Development | Activity, selectivity, stability | Ligand design, immobilization | High | [19] |

Quality control and analytical characterization present additional industrial challenges [31]. Efficient preparation and separation of enantiomers require sophisticated analytical techniques including chiral high-performance liquid chromatography and specialized chiral stationary phases [31]. Direct enantiomer separation methodologies must be effective for amino alcohols and copper-chelate forming compounds, necessitating development of robust analytical protocols [31].